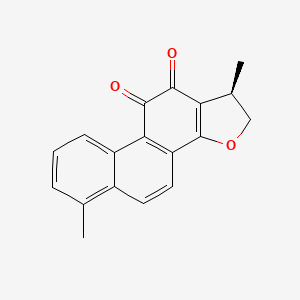
Dihydrotanshinone I
概要
科学的研究の応用
Dihydrotanshinone I has a wide range of scientific research applications:
作用機序
ジヒドロタンシノン Iは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗菌メカニズム: これは、細菌細胞における電気伝導率とアルカリホスファターゼ(AKP)の濃度を高め、細胞壁と細胞膜の完全性を破壊します.
抗癌メカニズム: これは、STAT3のリン酸化を阻害し、BCL-2の発現をダウンレギュレートし、カスパーゼ-3とPARP1の切断を促進することにより、癌細胞のアポトーシスを促進します.
類似化合物の比較
. 類似の化合物には以下が含まれます。
タンシノン I: 同様の抗癌および抗炎症活性があります.
タンシノン IIA: 心臓血管保護効果と抗癌作用で知られています.
クリプトタンシノン: 抗炎症および抗癌活性があります.
Safety and Hazards
生化学分析
Biochemical Properties
Dihydrotanshinone I plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase by downregulating the expression of cyclin-dependent kinases (CDK4, CDK2) and cyclins (cyclin D1, cyclin E1), while upregulating the expression of p21 . Additionally, this compound interacts with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways, enhancing cell adhesion and inhibiting cell migration .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In osteosarcoma U-2 OS cells, it enhances cell adhesion and inhibits cell migration through CD44 and chemokine signaling . In H9c2 cells, this compound reduces apoptosis caused by oxygen-glucose deprivation/reoxygenation (OGD/R) by regulating the phosphorylation levels of AKT, ERK, and P38MAPK . It also reduces oxidative stress damage by decreasing the levels of reactive oxygen species (ROS) and superoxide in mitochondria .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits cell proliferation and induces cell cycle arrest by downregulating CDK4, CDK2, cyclin D1, and cyclin E1, and upregulating p21 . It also enhances cell adhesion and inhibits cell migration by interacting with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways . Additionally, this compound has been shown to reduce the expression of Skp2 in HCT 116 and HT29 cells, leading to lower levels of RhoA and snail1, ultimately inhibiting the spread of colon cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to exhibit anti-cancer, cardiovascular protective, anti-inflammatory, and anti-Alzheimer’s disease effects . The compound’s stability and degradation over time have been studied, and it has been found to maintain its biological activity in various in vitro and in vivo models . Long-term effects on cellular function include reduced cell viability, increased apoptosis, and downregulation of epithelial-to-mesenchymal transition-related genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on guinea pigs with osteoarthritis, this compound was administered at different doses (5 mg/kg, 10 mg/kg, and 25 mg/kg) and was found to protect human chondrocytes and alleviate damage from osteoarthritis . Higher doses of this compound have been shown to reduce cell proliferation and aggressiveness in drug-resistant tumor cell lines without adverse effects on other tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the regulation of AKT and MAPK signaling pathways . It reduces oxidative stress damage by decreasing the levels of ROS and superoxide in mitochondria . Additionally, this compound has been shown to interact with enzymes such as hypoxia-inducible factor (HIF-1α) and human antigen R (HuR), which are potential targets for its pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to enhance cell adhesion and inhibit cell migration in osteosarcoma U-2 OS cells by interacting with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways . The compound’s localization and accumulation within cells are influenced by these interactions.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It has been found to localize in the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Overexpression of certain transcription factors, such as SmbHLH148, has been shown to increase the accumulation of this compound and other tanshinones in the nucleus .
準備方法
合成経路と反応条件
ジヒドロタンシノン Iの合成には、いくつかの工程が含まれます。一般的な方法の1つは、DDQ(2,3-ジクロロ-5,6-ジシアノ-1,4-ベンゾキノン)を試薬として使用して、ジヒドロタンシノンを脱水素化することです . この合成経路は通常、6つの工程を含み、最終生成物の収率は33%です .
工業的生産方法
ジヒドロタンシノン Iの工業的生産は、多くの場合、Salvia miltiorrhizaから、マクロポーラス吸着樹脂とダイナミックアキシャル圧縮システムを備えた半調製用高速液体クロマトグラフィー(HPLC)を使用して、抽出と精製を行います . この方法は、タンシノン I、クリプトタンシノン、タンシノン IIAなどの関連する他の化合物とともに、ジヒドロタンシノン Iを同時に精製することを可能にします .
化学反応解析
反応の種類
ジヒドロタンシノン Iは、酸化、還元、置換反応などのさまざまな化学反応を起こします .
一般的な試薬と条件
酸化: DDQは、タンシノン Iを生成するために、ジヒドロタンシノンの脱水素化によく使用されます.
還元: 水素化ホウ素ナトリウム(NaBH4)は、ジヒドロタンシノン Iを対応するアルコール誘導体に還元するために使用できます.
主な生成物
これらの反応から生成される主な生成物には、タンシノン I、還元されたアルコール誘導体、および使用した求核剤に応じてさまざまな置換誘導体があります .
科学研究への応用
ジヒドロタンシノン Iは、幅広い科学研究への応用があります。
化学反応の分析
Types of Reactions
Dihydrotanshinone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: DDQ is commonly used for the dehydrogenation of dihydrotanshinone to produce tanshinone I.
Reduction: Sodium borohydride (NaBH4) can be used to reduce this compound to its corresponding alcohol derivatives.
Substitution: Various nucleophiles can be used to substitute the functional groups on this compound under appropriate conditions.
Major Products
The major products formed from these reactions include tanshinone I, reduced alcohol derivatives, and various substituted derivatives depending on the nucleophiles used .
類似化合物との比較
. Similar compounds include:
Tanshinone I: Exhibits similar anti-cancer and anti-inflammatory activities.
Tanshinone IIA: Known for its cardiovascular protective effects and anti-cancer properties.
Cryptotanshinone: Displays anti-inflammatory and anti-cancer activities.
Dihydrotanshinone I is unique due to its potent effects on cell adhesion and migration inhibition, making it a promising candidate for cancer therapy .
特性
IUPAC Name |
(1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARGZZNYNSYSGJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236187 | |
| Record name | Dihydrotanshinone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol, 1 mg/mL, clear orange to red | |
| Record name | Dihydrotanshinone I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
87205-99-0 | |
| Record name | Dihydrotanshinone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87205-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotanshinone I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087205990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrotanshinone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-6]furan-10,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROTANSHINONE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562G9360V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrotanshinone I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DHTS exert its anti-tumor effects?
A1: DHTS has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis through various mechanisms.
- Inhibition of Cell Cycle Progression: DHTS can induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, by modulating the expression of cell cycle regulators such as cyclin D1, CDK2, p21, and p53. [, , , , ]
- Induction of Apoptosis: DHTS promotes apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, including Bax, Bcl-2, caspase-3, caspase-8, and caspase-9, ultimately leading to cell death. [, , , , , ]
- Suppression of Angiogenesis: DHTS can inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis. It achieves this by suppressing endothelial cell proliferation, migration, invasion, and tube formation. [, ]
- Modulation of Signaling Pathways: DHTS has been shown to interfere with key signaling pathways involved in tumor development and progression, including the PI3K/AKT, Wnt/β-catenin, and MAPK pathways. [, , , , , ]
Q2: Does DHTS affect DNA?
A2: Research indicates that DHTS can interact with DNA topoisomerase I, an enzyme crucial for DNA replication. This interaction leads to the formation of a cleavable complex that ultimately inhibits the enzyme's activity. While DHTS can intercalate into DNA, this interaction appears to be weak and may not be the primary mechanism underlying its anti-tumor effects. []
Q3: How does DHTS impact inflammation?
A3: DHTS exhibits anti-inflammatory properties by mitigating inflammatory responses and oxidative stress. It has been shown to:
- Reduce Inflammatory Cytokine Production: DHTS can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are key mediators of inflammation. [, , ]
- Decrease Oxidative Stress: DHTS displays antioxidant activity by reducing reactive oxygen species (ROS) production and increasing the expression of antioxidant enzymes. [, , , ]
- Modulate Microglia Polarization: DHTS can influence the polarization of microglia, immune cells in the central nervous system, promoting a shift towards an anti-inflammatory phenotype. []
Q4: Does DHTS affect the function of acetylcholinesterase?
A4: Yes, DHTS has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It binds specifically to the enzyme's peripheral anionic site, potentially interfering with the access of substrates and inhibitors to the active site. [, , ]
Q5: Have there been any clinical trials involving DHTS?
A5: While preclinical studies have shown promising results for DHTS in various disease models, there is a lack of published data on clinical trials investigating its safety and efficacy in humans.
Q6: Is DHTS safe for human use?
A6: More research is needed to definitively determine the safety profile of DHTS for human use. Preclinical studies suggest that it may have a relatively good safety index, but further investigations are necessary to assess potential toxicity and long-term effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)
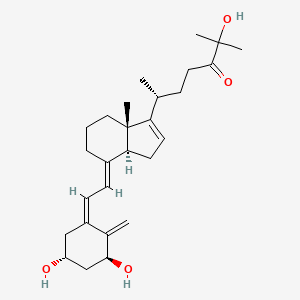
![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)
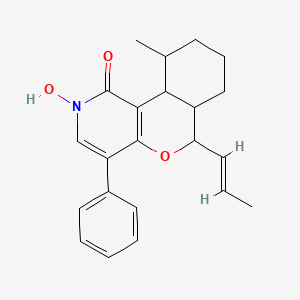
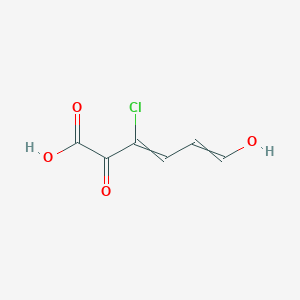
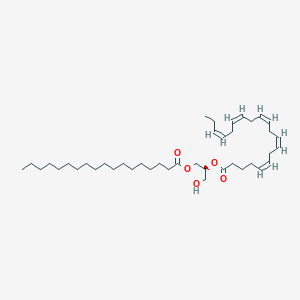

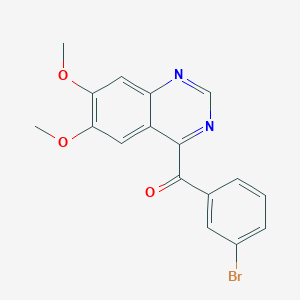
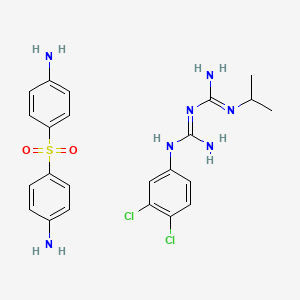
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)
